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Compound of Interest

Compound Name: 4-Chloroquinolin-5-amine

Cat. No.: B7980185 Get Quote

An In-depth Technical Guide to 4-
Chloroquinolin-5-amine
This guide provides a comprehensive technical overview of 4-Chloroquinolin-5-amine, a

substituted quinoline of significant interest to researchers in medicinal chemistry and materials

science. While this specific isomer is less documented than its counterparts like the antimalarial

precursor 4-amino-7-chloroquinoline, its unique substitution pattern offers a distinct electronic

and steric profile. This document synthesizes theoretical knowledge with practical insights

derived from the broader class of aminoquinolines to provide a predictive and application-

oriented understanding of its core properties.

Structural and Physicochemical Profile
4-Chloroquinolin-5-amine (CAS No. 651310-21-3) is a heterocyclic aromatic compound built

upon a quinoline scaffold. The placement of a halogen at the 4-position and an amine at the 5-

position creates a molecule with distinct reactive centers, influencing its biological activity and

utility as a synthetic intermediate.[1]

The quinoline ring system itself is a critical pharmacophore found in numerous therapeutic

agents, notably antimalarials like chloroquine.[2] The chlorine atom at the C-4 position is highly

susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its reactivity and

synthetic versatility.[3] Simultaneously, the amino group at C-5 is a key site for derivatization

and a powerful modulator of the electronic properties of the carbocyclic ring.
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Below is a summary of its core identifiers and computed physicochemical properties.

Property Value Source

CAS Number 651310-21-3 ChemScene[1]

Molecular Formula C₉H₇ClN₂ ChemScene[1]

Molecular Weight 178.62 g/mol ChemScene[1]

Appearance Purple solid (Predicted) Chem-Impex (Isomer)[4]

pKa (Predicted) 7.93 ± 0.50 ChemicalBook (Isomer)[5]

LogP (Predicted) 2.47 ChemScene[1]

Topological Polar Surface Area 38.91 Å² ChemScene[1]

Hydrogen Bond Donors 1 ChemScene[1]

Hydrogen Bond Acceptors 2 ChemScene[1]

Storage Conditions 4°C, protect from light ChemScene[1]

Synthesis Strategies: A Mechanistic Approach
While a specific, optimized synthesis for 4-Chloroquinolin-5-amine is not widely published, its

construction can be logically deduced from established quinoline synthesis methodologies. A

plausible and efficient route would involve the strategic introduction of the nitro group, which

serves as a precursor to the amine, followed by chlorination.

A logical precursor for this synthesis is 5-nitroquinoline. The critical step is the selective

chlorination at the 4-position. This is typically achieved by first generating the N-oxide, which

activates the C4 position for subsequent reactions.

Proposed Synthetic Workflow

5-Nitroquinoline 5-Nitroquinoline N-oxide m-CPBA or H₂O₂/AcOH 4-Chloro-5-nitroquinoline POCl₃ or SOCl₂ 4-Chloroquinolin-5-amine Reduction (e.g., Fe/HCl, SnCl₂) 
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Caption: Proposed synthetic pathway for 4-Chloroquinolin-5-amine.

Experimental Protocol (Predictive)
Step 1: N-Oxidation of 5-Nitroquinoline

Dissolve 5-nitroquinoline in a suitable solvent such as glacial acetic acid.

Add hydrogen peroxide (30% solution) dropwise while maintaining the temperature below

60-70°C.

Heat the mixture for several hours until TLC analysis indicates the consumption of the

starting material.

Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to

precipitate the 5-nitroquinoline N-oxide. Filter and dry the product.

Step 2: Chlorination of 5-Nitroquinoline N-oxide

Causality: The N-oxide functionality activates the C4 position for nucleophilic attack.

Reagents like phosphorus oxychloride (POCl₃) not only act as a chlorinating agent but

also deoxygenate the N-oxide.

Carefully add the 5-nitroquinoline N-oxide to an excess of phosphorus oxychloride (POCl₃)

with cooling.

Gently reflux the mixture for 1-2 hours. The reaction should be monitored by TLC.

After completion, cool the mixture and pour it cautiously onto crushed ice to decompose

the excess POCl₃.

Neutralize with a base (e.g., ammonia solution or sodium hydroxide) to precipitate 4-

chloro-5-nitroquinoline.[6] Filter, wash with water, and dry.

Step 3: Reduction of the Nitro Group

Causality: The nitro group is readily reduced to an amine using standard methods. A

common and effective method is reduction with a metal in acidic media, such as iron
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powder in acetic acid or tin(II) chloride in hydrochloric acid.

Suspend 4-chloro-5-nitroquinoline in a mixture of ethanol and concentrated hydrochloric

acid.

Add tin(II) chloride dihydrate portion-wise while stirring.

Heat the mixture at reflux until the reaction is complete (monitored by TLC).

Cool the solution, make it alkaline with a concentrated sodium hydroxide solution, and

extract the product with an organic solvent like dichloromethane or ethyl acetate.

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent

under reduced pressure to yield the crude 4-Chloroquinolin-5-amine.[7]

Purify the product via column chromatography or recrystallization.

Core Chemical Reactivity
The reactivity of 4-Chloroquinolin-5-amine is dominated by two key features: the electrophilic

C4 carbon and the nucleophilic amino group.

Nucleophilic Aromatic Substitution (SNAr) at C4
The chlorine atom at the 4-position is highly activated towards nucleophilic displacement by the

electron-withdrawing effect of the ring nitrogen. This makes it an excellent substrate for

introducing a wide variety of functional groups.[3] This reaction is the foundation for

synthesizing many biologically active 4-aminoquinoline derivatives.[7]

4-Chloroquinolin-5-amine

4-Substituted-quinolin-5-amine

 Base, Heat 

Nucleophile (Nu-H)
(e.g., R-NH₂, R-OH, R-SH)
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Caption: General scheme for SNAr reactions at the C4 position.

Self-Validating Protocol: Synthesis of a 4-Alkylamino-quinolin-5-amine Derivative

This protocol demonstrates the key SNAr reactivity. The progress of the reaction can be easily

monitored and validated.

Reaction Setup: In a sealed reaction vessel, combine 4-Chloroquinolin-5-amine (1

equivalent) with an excess of the desired primary or secondary amine (e.g., butylamine, 3-5

equivalents).[7] The excess amine often serves as both the nucleophile and the solvent.

Thermal Conditions: Heat the mixture to 120-130°C for 6-8 hours.[7] The high temperature is

necessary to overcome the activation energy for the substitution.

Work-up and Validation:

Cool the reaction mixture to room temperature.

Dilute with dichloromethane and wash sequentially with 5% aqueous NaHCO₃ solution,

water, and brine. This removes the excess amine and any hydrochloride salts formed.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Validation: The crude product can be analyzed by TLC against the starting material to

confirm conversion. Further confirmation is achieved through mass spectrometry, which

will show a molecular ion peak corresponding to the mass of the product (M+H)⁺. 1H NMR

will show characteristic signals for the newly introduced alkyl group.

Purification: Purify the residue by column chromatography on silica gel.

Reactions of the 5-Amino Group
The amino group at the 5-position behaves as a typical aromatic amine, undergoing reactions

such as acylation, sulfonylation, and diazotization. These reactions provide a secondary

avenue for structural modification and the development of hybrid molecules. For instance,

reaction with sulfonyl chlorides can yield sulfonamides, a class of compounds with diverse

biological activities.[8]
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Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 4-Chloroquinolin-5-amine are not readily available.

However, its spectral characteristics can be reliably predicted based on its structure and data

from analogous compounds.

Technique Predicted Observations

1H NMR

- Aromatic Protons: Expect complex multiplets in

the aromatic region (~7.0-8.5 ppm). The proton

at C2 will likely be a doublet coupled to the

proton at C3. The protons on the benzo-ring

(C6, C7, C8) will show characteristic coupling

patterns. - Amine Protons: A broad singlet for

the -NH₂ protons, the chemical shift of which will

be solvent-dependent.

13C NMR

- Expect 9 distinct signals for the quinoline

carbons. - The carbon bearing the chlorine (C4)

will be shifted downfield. - The carbon bearing

the amino group (C5) will be shifted upfield due

to the electron-donating effect of nitrogen.

FT-IR (cm-1)

- N-H Stretch: A characteristic pair of sharp

peaks around 3300-3500 cm⁻¹ for the primary

amine. - C=C and C=N Stretch: Multiple sharp

peaks in the 1500-1650 cm⁻¹ region, typical for

the aromatic quinoline core. - C-Cl Stretch: A

signal in the fingerprint region, typically around

700-800 cm⁻¹.

Mass Spec (EI)

- Molecular Ion (M⁺): A prominent peak at m/z

178. - Isotope Peak (M+2)⁺: A significant peak

at m/z 180, approximately one-third the intensity

of the M⁺ peak, which is characteristic of a

monochlorinated compound.

Applications in Research and Drug Development
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The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, renowned for

its potent antimalarial activity.[2][7] While chloroquine (a 4-amino-7-chloroquinoline) remains a

benchmark, its efficacy has been compromised by widespread resistance. This necessitates

the development of novel analogs.

4-Chloroquinolin-5-amine serves as a valuable starting material for creating new libraries of

quinoline derivatives. The unique 5-amino substitution, compared to the more common 7-chloro

substitution, could lead to compounds with:

Novel Structure-Activity Relationships (SAR): Altering the substitution pattern can change the

molecule's interaction with biological targets, potentially overcoming existing resistance

mechanisms.[2]

Modified Pharmacokinetic Properties: The position of substituents influences properties like

solubility, metabolism, and bioavailability (ADME).[9]

Expanded Therapeutic Targets: Beyond malaria, quinoline derivatives have shown promise

as anticancer, antibacterial, and antiviral agents.[7][9][10] The ability to derivatize both the

C4 and C5 positions allows for the creation of hybrid molecules targeting multiple pathways.

Safety and Handling
As a laboratory chemical, 4-Chloroquinolin-5-amine should be handled with appropriate care,

following standard safety protocols. While a specific safety data sheet (SDS) is not widely

available, the hazard profile can be inferred from related compounds like 4-chloroquinoline and

various chloroanilines.

Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, and causes

serious eye irritation.[11][12][13] May cause respiratory irritation.

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-

shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[14]

Handling: Avoid all personal contact, including inhalation of dust.[11] Prevent dust formation

during handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Protect

from light.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult a comprehensive and current Safety Data Sheet (SDS) for a similar compound

before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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